(4-Chlorothiophen-3-yl)methanol
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Overview
Description
(4-Chlorothiophen-3-yl)methanol is an organic compound with the molecular formula C5H5ClOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a chlorine atom at the 4-position and a hydroxymethyl group at the 3-position of the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorothiophen-3-yl)methanol typically involves the chlorination of thiophene followed by the introduction of a hydroxymethyl group. One common method is the chlorination of thiophene using chlorine gas or a chlorinating agent such as sulfuryl chloride to obtain 4-chlorothiophene. This intermediate can then be subjected to a formylation reaction using formaldehyde and a base, followed by reduction to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorothiophen-3-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding thiophene derivative using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: 4-Chlorothiophene-3-carboxylic acid.
Reduction: 4-Chlorothiophene.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Chlorothiophen-3-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in organic synthesis and materials science.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of (4-Chlorothiophen-3-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes and receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with active sites, while the chlorine atom can participate in halogen bonding, enhancing the compound’s binding affinity. The thiophene ring provides aromatic stability and can engage in π-π interactions with aromatic amino acids in proteins .
Comparison with Similar Compounds
Similar Compounds
Thiophene-3-methanol: Lacks the chlorine atom, resulting in different reactivity and biological activity.
4-Chlorothiophene: Lacks the hydroxymethyl group, limiting its applications in certain synthetic and biological contexts.
Thiophene-3-carboxylic acid: Contains a carboxyl group instead of a hydroxymethyl group, leading to different chemical properties and uses.
Uniqueness
(4-Chlorothiophen-3-yl)methanol is unique due to the presence of both a chlorine atom and a hydroxymethyl group on the thiophene ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(4-chlorothiophen-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClOS/c6-5-3-8-2-4(5)1-7/h2-3,7H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMINNRXCTLTCFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Cl)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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